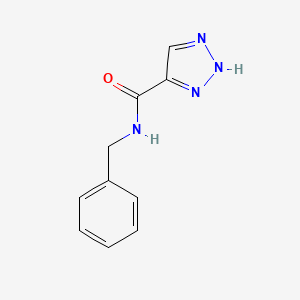

N-benzyl-1H-1,2,3-triazole-5-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzyl-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c15-10(9-7-12-14-13-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,15)(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEZUMGQGUUTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Benzyl 1h 1,2,3 Triazole 5 Carboxamide and Its Analogues

Formation of the 1-Benzyl-1H-1,2,3-triazole Core

The formation of the 1-benzyl-1H-1,2,3-triazole core is most prominently achieved through the cycloaddition of a benzyl (B1604629) azide (B81097) with an appropriate alkyne. The regiochemical outcome of this reaction—that is, whether the 1,4- or 1,5-disubstituted triazole is formed—is largely determined by the choice of catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its reliability, high yields, and exceptional regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles.

The CuAAC reaction facilitates the efficient coupling of benzyl azides with terminal alkynes. chalmers.se This reaction is known for its mild conditions, often proceeding at room temperature and in a variety of solvents, including environmentally benign options like water. chalmers.sechemsynthesis.com The fundamental transformation involves the reaction of benzyl azide with a terminal alkyne in the presence of a copper(I) catalyst. This catalyst can be introduced as a Cu(I) salt, such as copper(I) iodide or bromide, or generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate. nih.gov

A typical example is the reaction between benzyl azide and phenylacetylene (B144264), which yields 1-benzyl-4-phenyl-1H-1,2,3-triazole. This reaction serves as a benchmark for testing the efficacy of various CuAAC catalytic systems. researchgate.net The scope of the reaction is broad, accommodating a wide range of functional groups on both the azide and the alkyne partners, a testament to its robustness and versatility in organic synthesis. rsc.org

Table 1: Examples of CuAAC Reactions with Benzyl Azide

| Alkyne | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | CuI | Cyrene™ | 30 | 90-96 | chemsynthesis.com |

| Methyl propiolate | CuI | Glycerol | RT | - | rsc.org |

| 3-Butyn-1-ol | CuI | Glycerol | RT | - | rsc.org |

| Propargyl bromide | Cu(I) complex | DMF | 25 | - | nih.gov |

A defining feature of the CuAAC reaction is its high regioselectivity, exclusively producing the 1,4-disubstituted regioisomer of the 1,2,3-triazole. nih.govchemsynthesis.com This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. chalmers.se The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, leading to the selective formation of the 1,4-isomer.

This high degree of regiocontrol is critical in applications where a specific isomer is required for biological activity or material properties. The synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC has become a widely adopted strategy in drug discovery, chemical biology, and materials science. organic-chemistry.org

The efficiency and rate of the CuAAC reaction can be significantly influenced by the catalytic conditions, including the copper source, solvents, and the presence of ligands. While early protocols often used simple copper(I) salts, the development of various ligand systems has led to more robust and efficient catalytic systems. nih.gov

Ligands, such as N-heterocyclic carbenes (NHCs) and tris(triazolyl)methanol derivatives, can stabilize the copper(I) catalytic species, prevent catalyst disproportionation, and accelerate the reaction rate. nih.govscielo.org.mx For instance, functionalized NHC-based polynuclear copper complexes have been shown to be highly active catalysts, allowing for very low catalyst loadings and rapid reaction times, even under neat (solvent-free) conditions. researchgate.netnih.gov The choice of solvent can also play a crucial role, with polar aprotic solvents like Cyrene™ being shown to be effective media for the reaction. chemsynthesis.com

Table 2: Effect of Ligands on CuAAC Reaction of Benzyl Azide and Phenylacetylene

| Catalyst System | Ligand | Solvent | Time | Conversion (%) | Reference |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | NHC-based | Neat | 5 min | 100 | researchgate.net |

| CuBr | None | Neat | 5 min | 45 | researchgate.net |

| CuI | (DHQD)₂PHAL | H₂O | - | Active | scielo.org.mx |

| CuCl | Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol | H₂O | - | Efficient | scielo.org.mx |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for Regioisomeric Control (e.g., 1,5-regioisomers)

In contrast to the copper-catalyzed reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. This complementary regioselectivity makes RuAAC an invaluable tool for accessing the alternative triazole isomer, which may have different properties and applications.

The most commonly used catalysts for this transformation are ruthenium(II) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. researchgate.net The reaction proceeds through a different mechanism than CuAAC, involving the formation of a ruthenacycle intermediate. This mechanism favors the formation of the 1,5-disubstituted product.

For the synthesis of N-benzyl-1H-1,2,3-triazole-5-carboxamide, the RuAAC reaction would involve the cycloaddition of benzyl azide with a propiolamide. This direct approach would install the carboxamide group at the desired 5-position of the triazole ring. The RuAAC reaction is known to tolerate a wide range of functional groups on both the azide and alkyne partners. A notable example is the reaction of benzyl azide with phenylacetylene, which yields 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Table 3: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles

| Azide | Alkyne | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl azide | Phenylacetylene | CpRuCl(COD) | DCE | 45 | 99 | |

| Benzyl azide | Ethyl propiolate | CpRuCl(PPh₃)₂ | Benzene (B151609) | 80 | 85 | |

| Aryl azides | Terminal alkynes | [Cp*RuCl]₄ | DMF | 90-110 | Good |

Base-Mediated Cyclization Protocols

Base-mediated cyclization protocols offer an alternative, metal-free approach to the synthesis of 1,2,3-triazoles. These methods often involve the reaction of an activated methylene (B1212753) compound with an azide. For the synthesis of 1,2,3-triazole-5-carboxamides, a relevant approach would be the reaction of an α-cyano amide with an azide, followed by cyclization.

Another base-promoted method involves the cyclization of a substituted oxadiazolyl acetonitrile (B52724) with an azide. While these methods can be effective, they may lack the high regioselectivity of the metal-catalyzed reactions and may require harsher reaction conditions. However, they provide a valuable alternative, particularly when the presence of metal catalysts is undesirable.

A one-pot procedure for the synthesis of benzylic 1,2,3-triazole-4-carboxamides has been reported, which involves the base-mediated (DBU) cycloaddition of a benzyl azide with a β-ketonitrile, followed by hydrolysis of the resulting nitrile intermediate with a stronger base (t-BuOK). While this specific example leads to the 4-carboxamide isomer, similar base-mediated strategies could potentially be adapted to target the 5-carboxamide isomer depending on the starting materials and reaction conditions.

Other 1,3-Dipolar Cycloaddition Routes for Triazole Ring Formation

While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone in triazole synthesis, alternative dipolarophiles can be employed to access diverse triazole structures. rgmcet.edu.innih.govchemtube3d.com These methods can offer different regioselectivity and functional group tolerance compared to traditional azide-alkyne cycloadditions.

The reaction of azides with nitriles or α-cyano amides presents a direct route to 5-amino-1,2,3-triazoles. This "click" reaction is a practical and general synthetic strategy for constructing this medicinally important moiety. acs.org For instance, the coupling of DNA-conjugated azides with monosubstituted acetonitriles has been demonstrated to proceed under mild conditions with a broad substrate scope, yielding moderate to excellent conversions. acs.org

A notable one-pot procedure for the synthesis of benzylic 1,2,3-triazole-4-carboxamides involves the reaction of a β-ketonitrile with benzyl azide. scielo.org.mx This method first employs a highly regioselective azide-enolate 1,3-dipolar cycloaddition to form a 1,2,3-triazole-4-carbonitrile intermediate. Subsequent in-situ hydrolysis of the nitrile group affords the desired carboxamide. scielo.org.mx

| β-Ketonitrile Starting Material | Reaction Conditions | Product | Yield |

|---|---|---|---|

| β-ketonitrile 2 | 1. DBU, benzyl azide 1, anh. t-BuOH, 70 °C, 24 h; 2. t-BuOK, rt, 10 h | 1,2,3-triazole-4-carboxamides 3a-m | Acceptable |

Enaminones serve as effective dipolarophiles in 1,3-dipolar cycloaddition reactions with azides, leading to the formation of substituted 1,2,3-triazoles. This approach has been utilized for the synthesis of 4-acyl-NH-1,2,3-triazoles. nih.govresearchgate.net The reaction between N,N-dimethylenaminones and tosyl azide in water under mild heating conditions provides a catalyst-free and environmentally friendly method for this transformation. nih.gov The proposed mechanism involves the initial cycloaddition to form a 1,2,3-triazoline (B1256620) intermediate, which then eliminates the amino group to afford the N-tosyl-1,2,3-triazole. nih.gov

Furthermore, a regioselective synthesis of 1,4,5-trisubstituted-1,2,3-triazoles has been achieved through the reaction of aryl azides and enaminones. researchgate.net The use of an ionic liquid in the presence of water and triethylamine (B128534) is crucial for the reaction to proceed, which starts with a water-promoted 1,3-dipolar cycloaddition. researchgate.net

| Enaminone | Azide | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| N,N-dimethylenaminone 1a | Tosyl azide (2) | t-BuONa, water, 60 °C | NH-1,2,3-triazole 3a | 52% |

Introduction and Modification of the Carboxamide Functionality

The carboxamide group is a key functional moiety in N-benzyl-1H-1,2,3-triazole-5-carboxamide and its analogues. Its introduction is typically achieved through the formation of an amide bond between a triazole carboxylic acid or its derivative and benzylamine (B48309) or a related amine.

A variety of established methods for amide bond formation can be applied to the synthesis of triazole carboxamides. These strategies generally involve the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

The reaction of amines with activated carboxylic acid derivatives such as acid chlorides or esters is a common method for preparing amides. For example, substituted diethyl malonates can be converted to their corresponding acid chlorides by treatment with thionyl chloride, which can then react with an appropriate amine to form the desired amide. thieme-connect.com

The direct amidation of triazole carboxylate esters with amines offers a mild and efficient route to triazole carboxamides. researchgate.net Microwave-assisted synthesis has been shown to accelerate this reaction, allowing for the preparation of 1,2,4-triazole-3-carboxamides from their corresponding esters in neutral conditions with the liberation of an alcohol as the by-product. researchgate.net This method is applicable to both primary and secondary aliphatic and aromatic amines. researchgate.net

| Ester Starting Material | Amine | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 1,2,4-triazole-3-carboxylates | Primary and secondary aliphatic and aromatic amines | Toluene, microwave | 1,2,4-triazole-3-carboxamides | researchgate.net |

| Methyl 1-(phenoxymethyl)-1,2,4-triazole-3-carboxylate 10k | Methanolic ammonia | - | 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide (11k) | mdpi.com |

Peptide coupling reagents are widely used to facilitate amide bond formation by activating the carboxylic acid group and minimizing side reactions, particularly racemization in the case of chiral substrates. uni-kiel.dewikipedia.org Common coupling reagents include 1-Hydroxybenzotriazole (B26582) (HOBt), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). uni-kiel.dewikipedia.orgnih.gov

In a typical peptide coupling reaction, the carboxylic acid is first activated by the coupling reagent, often in the presence of an additive like HOBt, to form an activated intermediate. uni-kiel.de This intermediate then reacts with the amine to form the amide bond. For instance, HBTU activates carboxylic acids by forming a stabilized HOBt leaving group, with the activated intermediate being the HOBt ester. wikipedia.org EDC, a carbodiimide (B86325) reagent, is also frequently used, often in conjunction with HOBt, to promote amide bond formation. nih.govpeptide.com The use of these reagents allows for efficient coupling under mild conditions. researchgate.net

| Coupling Reagent | Additive | Function | Reference |

|---|---|---|---|

| HBTU | - | Activates carboxylic acids by forming a stabilized HOBt leaving group. | wikipedia.org |

| EDC | HOBt | Promotes amide bond formation by activating the carboxylic acid. | nih.govpeptide.com |

| HOBt | - | Used as an additive to suppress racemization and improve coupling efficiency. | wikipedia.org |

Derivatization and Chemical Reactivity of the Carboxamide Group

The carboxamide group at the C5 position of the triazole ring is a key site for chemical modification, allowing for the generation of diverse analogues. Its reactivity is characteristic of amides, though potentially influenced by the electronic nature of the adjacent triazole ring.

Direct oxidation of the carboxamide group is not a common transformation under standard conditions. However, reactions can be performed on substituents attached to the amide nitrogen. More frequently, derivatization occurs through other means, but oxidative conditions can be employed in the broader synthetic context to modify other parts of the molecule or to facilitate cyclization reactions involving the carboxamide moiety.

The reduction of the carboxamide functional group to an amine is a fundamental transformation that provides access to aminomethyl-triazole derivatives. This reaction is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) is the most common reagent for this conversion. The reaction proceeds via a complete reduction of the carbonyl group to a methylene group, yielding the corresponding N-benzyl-1-(1-benzyl-1H-1,2,3-triazol-5-yl)methanamine. This transformation is crucial for creating analogues with altered polarity, basicity, and hydrogen bonding capabilities.

Substitution reactions of the carboxamide group primarily involve its hydrolysis to the corresponding carboxylic acid, which serves as a versatile intermediate for further modifications. This hydrolysis can be carried out under acidic or basic conditions. The resulting 1-benzyl-1H-1,2,3-triazole-5-carboxylic acid can then be coupled with a wide range of different amines to generate a library of novel carboxamide derivatives. This two-step sequence is facilitated by standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt), to activate the carboxylic acid for amidation. mdpi.com This strategy allows for systematic variation of the substituent on the carboxamide nitrogen, enabling extensive structure-activity relationship (SAR) studies.

Regioselectivity Considerations and Control in Synthesis

A critical challenge in the synthesis of 1,2,3-triazoles from azides and terminal alkynes is controlling the regioselectivity to favor either the 1,4- or the 1,5-disubstituted isomer. The synthesis of N-benzyl-1H-1,2,3-triazole-5-carboxamide specifically requires methods that selectively yield the 1,5-regioisomer.

The well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction almost exclusively produces the 1,4-disubstituted triazole. researchgate.net Therefore, alternative strategies are necessary to obtain the 1,5-isomer. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the most prominent method for achieving this outcome. nih.gov Using ruthenium catalysts, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, the reaction between a benzyl azide and an alkyne bearing a carboxamide precursor group (like an ester or nitrile) proceeds with high regioselectivity to furnish the 1,5-disubstituted product. nih.govmdpi.com The reaction mechanism involves the formation of a ruthenium-acetylide intermediate, which directs the cycloaddition to yield the desired isomer. nih.gov

Metal-free approaches have also been developed. For instance, the reaction of benzyl azides with electron-deficient alkynes or enolates under thermal or base-promoted conditions can favor the 1,5-isomer. scielo.org.mx A highly regioselective azide-enolate 1,3-dipolar cycloaddition has been reported to generate benzylic 1,2,3-triazole-4-carbonitriles, which are precursors to the target carboxamides. scielo.org.mx The development of these regioselective methods is crucial for the unambiguous synthesis of biologically active 1,5-disubstituted 1,2,3-triazoles. researchgate.net

| Catalyst System | Predominant Regioisomer | Typical Conditions | Reference |

|---|---|---|---|

| Copper(I) salts (CuAAC) | 1,4-disubstituted | Sodium ascorbate, tBuOH/H₂O | researchgate.net |

| Cp*RuCl(PPh₃)₂ (RuAAC) | 1,5-disubstituted | DCE, 45-60 °C | nih.govmdpi.com |

| Metal-Free (Base-promoted) | 1,5-disubstituted | DBU, anh. t-BuOH, 70 °C | scielo.org.mx |

One-Pot and Multicomponent Synthesis Approaches

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and multicomponent reactions (MCRs) are highly desirable. Several such strategies have been developed for the synthesis of N-benzyl-1,2,3-triazole-carboxamides and related structures.

One effective one-pot protocol involves the reaction of a β-ketonitrile with a benzyl azide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). scielo.org.mx This step forms a 1,5-disubstituted 1,2,3-triazole-4-carbonitrile intermediate. Without isolation, a hydrolyzing agent such as potassium tert-butoxide is added to the reaction mixture, converting the nitrile group in situ to the desired primary carboxamide. This approach streamlines a two-step sequence into a single, efficient operation. scielo.org.mx

Similarly, three-component "click" reactions have been employed to prepare analogous structures by reacting an alkyne, sodium azide, and a benzyl halide in a single pot. nih.gov Metal-free, three-component reactions of primary amines, ketones, and organic azides have also been reported to regioselectively produce 1,5-disubstituted 1,2,3-triazoles. jst-ud.vnmdpi.com These MCRs provide rapid access to molecular diversity by allowing three or more starting materials to be varied, making them powerful tools for generating libraries of triazole carboxamides.

Optimization of Synthetic Routes for Yield and Purity

Optimizing synthetic routes is essential for producing N-benzyl-1H-1,2,3-triazole-5-carboxamide in high yield and purity, which is particularly important for its potential applications. Optimization efforts typically focus on reaction parameters such as solvent, catalyst, temperature, and reaction time. rsc.org

In the one-pot synthesis of benzylic 1,2,3-triazole-4-carboxamides, the choice of solvent was found to be critical. scielo.org.mx An initial two-step protocol using dimethylformamide (DMF) resulted in purification challenges due to residual solvent. By switching to anhydrous tert-butanol (B103910) (t-BuOH) in an optimized one-pot procedure, the purification process was significantly simplified, and the desired products were obtained in good yields (65-82%). scielo.org.mx

For ruthenium-catalyzed reactions, optimization involves screening catalyst loading, temperature, and solvent. For example, the RuAAC reaction of benzyl azide and phenylacetylene was found to be complete within 30 minutes at 45 °C using 1 mol% of the ruthenium catalyst, affording the product in 90-92% yield after a straightforward purification process involving trituration. nih.gov The use of microwave irradiation has also been explored as an alternative energy source to accelerate reactions and improve yields in the synthesis of related triazole systems. nih.gov Such optimization is key to developing scalable and efficient syntheses.

| Reaction Type | Key Optimization Parameter | Conditions | Outcome | Reference |

|---|---|---|---|---|

| One-Pot Nitrile Hydrolysis | Solvent | Anhydrous t-BuOH instead of DMF | Easier purification, yields 65-82% | scielo.org.mx |

| RuAAC | Reaction Time/Temp | DCE, 45 °C, 30 min | High yield (90-92%) | nih.gov |

| Ultrasound-Assisted Synthesis | Energy Source | Ultrasound irradiation at room temperature | Improved yields and shorter reaction times compared to classical heating | nih.gov |

Structure Activity Relationship Sar and Scaffold Optimization Studies

Influence of N-Benzyl Substitutions on Modulating Biological Activity

The introduction of various aromatic and heteroaromatic substituents on the benzyl (B1604629) group has been a key strategy in the optimization of N-benzyl-1H-1,2,3-triazole-5-carboxamide analogs. Research has shown that both electron-donating and electron-withdrawing groups can influence biological activity, often in a target-dependent manner. For instance, in a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, the presence of a 3-phenoxy group on the benzyl moiety was found to be favorable for antiproliferative activity against A549 lung cancer cells. researchgate.net This suggests that extending the aromatic system can lead to beneficial interactions with the target protein.

Conversely, studies on other triazole derivatives have highlighted the importance of electron-withdrawing groups. For example, the presence of a nitro group on the benzylidene moiety of related benzohydrazides linked to 1,2,3-triazoles significantly improved α-glucosidase inhibitory activity. nih.gov Halogen substitutions, such as fluorine and chlorine, on the benzyl ring have also been shown to enhance the biological activity of some triazole-based compounds. nih.gov The nature of the heteroaromatic ring is also crucial; for instance, in a series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, a thiophene (B33073) analog demonstrated significant potency as an inhibitor of co-activator associated arginine methyltransferase 1 (CARM1). nih.gov

Alkyl substitutions on the benzyl group can modulate the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets of target proteins. In the context of benzimidazole-1,2,3-triazole hybrids, lipophilic electron-donating substituents like methyl or ethyl on the benzyl ring were found to improve potency against α-glucosidase compared to halogen and electron-withdrawing groups. nih.gov This indicates that hydrophobic interactions can be a key driver for the biological activity of these compounds.

The length and branching of the alkyl chain can also be critical. While specific data for N-benzyl-1H-1,2,3-triazole-5-carboxamide is limited, broader studies on triazole derivatives suggest that an optimal level of lipophilicity is required for activity. Excessive lipophilicity can lead to poor solubility and non-specific binding, while insufficient lipophilicity may hinder membrane permeability. The appended benzyl ring of some 1,2,3-triazole-uracil ensembles has been shown to engage in π-alkyl interactions with amino acid residues in the active site of VEGFR-2, with a methyl group on the phenyl ring being located in a hydrophobic pocket, contributing to the binding affinity. nih.gov

The position of substituents (ortho, meta, or para) on the benzyl ring can have a dramatic impact on the biological activity of N-benzyl-1H-1,2,3-triazole-5-carboxamide derivatives. This is often due to steric and electronic effects that influence the conformation of the molecule and its ability to fit into the binding site of a target protein. For instance, in a study of 1-(2-hydroxybenzyl)-4-benzyl-1H-1,2,3-triazole, a phenolic function in the ortho position of the aromatic ring was found to be useful for vasorelaxing activity. nih.gov

In another example involving 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, the position of a methoxy (B1213986) group on the benzyl ring influenced cytotoxicity, with the 3-methoxy substituent being more favorable than the 4-methoxy or 3,4,5-trimethoxy substitutions. researchgate.net Similarly, for N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, the position of substituents on the heteroaryl ring, which is analogous to the benzyl ring in this context, was a key determinant of their inhibitory potency against CARM1. nih.gov These findings underscore the importance of optimizing the substitution pattern on the benzyl ring to achieve the desired biological effect.

Impact of Triazole Ring Substituents (e.g., at C-4/C-5) on Biological Activity

The 1,2,3-triazole ring is not merely a linker but an active pharmacophoric element. Substitutions at the C-4 and C-5 positions of the triazole core in N-benzyl-1H-1,2,3-triazole-5-carboxamide can significantly modulate the compound's biological profile by altering its electronic distribution, steric properties, and hydrogen bonding capacity.

The introduction of various substituents on the triazole ring can fine-tune the biological activity of the parent compound. For example, in some classes of 1,2,3-triazole derivatives, the introduction of aromatic substituents at the C-4 position has been found to be crucial for potent cytotoxicity, with electron-rich aromatic systems generally increasing the activity. nih.gov Conversely, for other biological targets, an aromatic or heteroaromatic moiety at C-4 can be detrimental to activity, while a hydroxymethyl group is favored. nih.gov

The nature of the substituent at the C-5 position is also critical. In a study of 1,2,4-triazole-3-thiones, the introduction of an electron-withdrawing chlorine atom to the phenyl ring at the C-5 position increased antibacterial potency against Gram-positive bacterial strains. nih.gov This highlights that the electronic nature of the substituent at this position can directly influence the compound's interaction with its biological target.

The specific functional groups at the C-4 and C-5 positions of the triazole ring play a significant role in determining the biological activity. In a study of conformationally flexible tetrahydroisoquinolinyl triazole carboxamide analogues, the replacement of a methyl group at the 5-position of a benzamide (B126) with different triazole groups resulted in compounds with moderate σ2 receptor binding affinity. nih.gov This indicates that the triazole ring itself, and its substitution pattern, can be a key determinant of receptor binding.

Furthermore, the presence of a thione group at the C-3 position (in the isomeric 1,2,4-triazoles) is a common feature in many biologically active compounds, suggesting that the functional groups adjacent to the core triazole ring can have a profound impact on activity. mdpi.com The ability of the triazole nitrogen atoms to act as hydrogen bond acceptors is also a critical factor in the interaction with biological targets, and the nature of the substituents at C-4 and C-5 can influence the basicity and accessibility of these nitrogen atoms. researchgate.net

Role of the Carboxamide Moiety in Ligand-Target Interactions

The carboxamide linkage (-CONH-) is a cornerstone of the N-benzyl-1H-1,2,3-triazole-5-carboxamide scaffold, playing a pivotal role in molecular recognition and binding to biological targets. This functional group is critical in many biologically active molecules and approved drugs. mdpi.com Its importance stems from its structural and electronic properties, particularly its capacity to act as both a hydrogen bond donor and acceptor, which facilitates precise interactions within protein binding pockets. The 1,2,3-triazole ring itself is often considered an effective bioisostere for the amide bond, capable of mimicking its trans configuration and participating in similar interactions, which underscores the significance of this type of linkage in medicinal chemistry. nih.gov

While specific studies detailing the effects of N-methylation on the activity of N-benzyl-1H-1,2,3-triazole-5-carboxamide are not extensively documented in the reviewed literature, the impact of this modification can be inferred from the crucial role of the amide proton in hydrogen bonding. The amide group's N-H proton is a key hydrogen bond donor. nih.gov Methylation of this nitrogen (converting -CONH- to -CON(CH₃)-) removes this hydrogen bond donor capability. Such a modification can lead to a significant loss of binding affinity and biological activity if the N-H proton is involved in a critical hydrogen-bonding interaction with a target protein. This highlights the importance of the unsubstituted amide for maintaining the specific interactions required for activity.

The carboxamide group is a primary anchor for ligand-target binding through its robust hydrogen bonding capabilities. The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are fundamental to the stability and specificity of the ligand-receptor complex.

Beyond the carboxamide group, the nitrogen atoms of the 1,2,3-triazole ring also actively participate in intermolecular interactions, including hydrogen bonds. mdpi.com This dual capacity for hydrogen bonding, involving both the carboxamide moiety and the triazole core, allows the scaffold to form a network of interactions with amino acid residues in a target's binding site, such as arginine, tyrosine, or tryptophan. pensoft.net Molecular docking simulations of related triazole carboxamides have shown interactions with key residues, confirming the importance of these hydrogen bonds for potent inhibitory activity. pensoft.net

Strategies for Combinatorial Library Design and High-Throughput Screening

The structural versatility of the 1,2,3-triazole carboxamide scaffold makes it highly suitable for the generation of large compound libraries for drug discovery. researchgate.net

Combinatorial Library Design: The synthesis of 1,4-disubstituted 1,2,3-triazoles is efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the modular and high-yield assembly of diverse molecular building blocks. A typical strategy involves reacting a library of benzyl azides with terminal alkynes bearing the carboxamide functionality, or vice-versa. This approach enables the rapid generation of a wide array of analogs with varied substituents on the benzyl and carboxamide portions of the molecule, facilitating comprehensive SAR exploration. nih.gov

High-Throughput Screening (HTS): Once combinatorial libraries are synthesized, HTS methods are employed to rapidly assess their biological activity against a specific target. For scaffolds like triazole-phenols, screening a collection of compounds has proven effective in identifying novel inhibitors of enzymatic activity. ubaya.ac.id Biophysical techniques such as Differential Scanning Fluorimetry (DSF) can also be used in an HTS format to identify fragments or lead compounds that bind to and stabilize a target protein, providing a starting point for further optimization.

Optimization for Enhanced Pharmacological Properties

Lead optimization aims to refine the structure of an initial hit compound to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. For the 1-benzyl-1H-1,2,3-triazole-4-carboxamide scaffold (the 1,4-isomer), studies have demonstrated how systematic structural modifications can enhance biological activity.

For instance, in a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides evaluated for antiproliferative activity against the A549 lung cancer cell line, the nature and position of substituents on the benzyl ring were found to be critical. researchgate.net The introduction of a phenoxy group at the 3-position of the benzyl ring resulted in significantly higher potency compared to other substituents. researchgate.net

| Compound | Substitution on Benzyl Ring (D ring) | IC₅₀ (μM) |

|---|---|---|

| Compound A | 3-OPh | 1.148 |

| Compound B | 3-OMe | 1.861 |

| Compound C | 4-OMe | 2.093 |

| Compound D | 3,4,5-triOMe | 10.63 |

| Compound E | 4-H (Unsubstituted) | 12.86 |

Similarly, in the development of σ2 receptor ligands, conformationally flexible tetrahydroisoquinolinyl triazole carboxamides were optimized. nih.gov It was found that analogs with substituted benzyl groups at the 1-position of the triazole ring displayed high affinity and selectivity for the σ2 receptor over the σ1 receptor. nih.gov

| Compound | Substitution on Benzyl Ring | σ2 Receptor Kᵢ (nM) | σ1 Receptor Kᵢ (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|---|

| Analog 39a | Unsubstituted | 13.8 | 1060 | 77 |

| Analog 39b | 4-Methoxy | 11.0 | 1440 | 131 |

| Analog 39c | 3,4-Dimethoxy | 6.5 | 1040 | 160 |

| Analog 39f | 4-Hydroxy | 11.6 | 1110 | 96 |

These examples, while pertaining to the 1,4-isomer, demonstrate a clear optimization strategy: systematic modification of the peripheral substituents on the N-benzyl-1H-1,2,3-triazole-5-carboxamide core is a validated approach to enhancing potency and selectivity for a given biological target.

Computational and Theoretical Chemistry Applications in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like N-benzyl-1H-1,2,3-triazole-5-carboxamide derivatives might interact with biological macromolecules such as enzymes and receptors.

Molecular docking simulations are crucial for predicting the binding affinity, measured in terms of energy (kcal/mol), and the specific conformation (binding mode) of a ligand within a target's active site. For derivatives containing the triazole carboxamide core, docking studies have been performed against various biological targets to estimate their therapeutic potential.

For instance, in studies targeting human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many tumors, triazole derivatives have shown promising binding affinities. nih.govrsc.org Docking analyses of designed compounds revealed favorable binding energy scores, suggesting stable interactions within the enzyme's active site. rsc.org Similarly, when evaluating related triazole scaffolds against the colchicine (B1669291) binding site of tubulin, a key target for anticancer agents, compounds demonstrated effective binding affinities ranging from -7.5 to -8.0 kcal/mol. researchgate.net These predictions are instrumental in identifying the most promising candidates for further experimental validation.

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Triazole Benzene (B151609) Sulfonamide Derivative | Human Carbonic Anhydrase IX (5FL4) | -8.1 | nih.gov |

| Triazole Benzene Sulfonamide Derivative | Human Carbonic Anhydrase IX (5FL4) | -9.2 | rsc.org |

| 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amine | Tubulin (Colchicine Site) | -7.5 to -8.0 | researchgate.net |

| 1-Benzyl-2-phenyl-1H-benzimidazole Derivative | APO-liver alcohol dehydrogenase inhibitor (5ADH) | -8.3 to -9.0 | biointerfaceresearch.com |

| 1-Benzyl-2-phenyl-1H-benzimidazole Derivative | Antihypertensive protein hydrolase inhibitor (4XX3) | -9.2 to -10.0 | biointerfaceresearch.com |

The stability of a ligand-target complex is governed by a network of non-covalent interactions. The 1,2,3-triazole moiety is a versatile pharmacophore capable of forming various such interactions, including hydrogen bonds, van der Waals forces, and dipole-dipole bonds with enzymes and receptors. nih.gov

Docking studies on related scaffolds reveal the specific interactions that anchor these molecules in the active sites of their targets.

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the oxygen of the carboxamide linker are key hydrogen bond acceptors/donors. For example, in the active site of hCA IX, hydrogen bonds were observed between a triazole ring nitrogen and residues like Gln92 and His68, and between the carboxamide oxygen and Asp131. nih.gov In studies targeting tubulin, hydrogen bonds were noted between the triazole's NH function and residue Ala317. researchgate.net

π-π Stacking: The aromatic benzyl (B1604629) and triazole rings are crucial for π-π stacking interactions. In simulations with VEGFR-2, the benzyl ring showed π-π interactions with Phe1047, a common interaction that stabilizes ligand binding. nih.gov

Hydrophobic and π-Alkyl Interactions: The benzyl group and other hydrophobic moieties contribute significantly to binding through interactions with nonpolar residues. The benzyl ring of one derivative was observed to form π-alkyl interactions with Val916, Val899, and Leu889 in the VEGFR-2 active site. nih.gov

| Target Enzyme | Interacting Residues | Type of Interaction | Molecular Moiety Involved | Reference |

|---|---|---|---|---|

| Human Carbonic Anhydrase IX | Thr200, Gln92, Asp131 | Hydrogen Bonding | Carboxamide & Triazole Ring | nih.gov |

| Human Carbonic Anhydrase IX | Gln92, Val130 | π-π Stacking | Naphthalen-1-yl group on triazole | nih.gov |

| VEGFR-2 | Phe1047 | π-π Stacking | Benzyl Ring & Triazole Ring | nih.gov |

| VEGFR-2 | Val916, Val899, Leu889 | π-Alkyl | Benzyl Ring | nih.gov |

| Tubulin (Colchicine Site) | Ala317 | Hydrogen Bonding | Triazole NH function | researchgate.net |

| SARS-CoV 3CLpro | His-163 | Hydrogen Bonding | Benzotriazole N-(3) | greeninstitute.ng |

By visualizing the binding modes and key interactions, researchers can elucidate the mechanism of enzyme inhibition. For many triazole-based inhibitors, the mechanism involves blocking the enzyme's active site, preventing the natural substrate from binding. The binding of triazole derivatives to the active site of hCA IX, for instance, is predicted to inhibit its function, which is crucial for tumor progression in hypoxic environments. nih.gov Similarly, studies on benzimidazole (B57391) derivatives, which share structural similarities, suggest they can act as inhibitors of enzymes like liver alcohol dehydrogenase. biointerfaceresearch.com The identification of these binding patterns provides a structural basis for the compound's biological activity and guides further optimization to enhance inhibitory potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

For classes of compounds including triazole carboxamides, QSAR models are developed using a "training set" of molecules with known biological activities. These statistically validated models can then be used to predict the activity of new, unsynthesized compounds. In research on hCA IX inhibitors, a QSAR model was successfully utilized to predict the bioactivity of novel triazole benzene sulfonamide leads. rsc.org This predictive power allows for the high-throughput virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest predicted potency and saving significant time and resources.

QSAR studies correlate specific physicochemical properties of molecules, known as molecular descriptors (e.g., size, lipophilicity, electronic properties), with their observed biological effects. This analysis helps identify which structural features are critical for activity. For example, QSAR studies on triazole derivatives targeting hCA IX revealed that having a methyl carboxamide linker on the triazole ring, along with certain heterocyclic rings, resulted in better predicted bioactivity. nih.gov Conversely, the studies also showed that substituting with bulkier groups or increasing the length of an alkyl chain could lead to decreased bioactivity. nih.gov These correlations provide a clear roadmap for medicinal chemists, indicating which parts of the N-benzyl-1H-1,2,3-triazole-5-carboxamide scaffold can be modified to enhance the desired biological response.

Density Functional Theory (DFT) Calculations for Molecular Properties

Information regarding the optimized geometry, bond lengths, bond angles, and conformational analysis of N-benzyl-1H-1,2,3-triazole-5-carboxamide derived from DFT calculations is not present in published research. Computational studies on structurally similar, but more complex, 1,2,3-triazole-5-carboxamide derivatives have been reported, confirming the utility of these methods. For instance, the crystal structure and computational analysis of Methyl 3-[(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)formamido]propanoate indicate that the 1,2,3-triazole ring is typically planar, with significant delocalization of π-electron density. However, direct data for the title compound is absent.

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the charge distribution for N-benzyl-1H-1,2,3-triazole-5-carboxamide are not available in the reviewed literature. Such analyses are crucial for understanding the electronic properties and reactivity of a molecule. While DFT studies on other triazole derivatives are common, providing insights into their electronic characteristics, these findings cannot be directly extrapolated to N-benzyl-1H-1,2,3-triazole-5-carboxamide without a dedicated computational study on this specific molecule.

Due to the lack of specific research data for "N-benzyl-1H-1,2,3-triazole-5-carboxamide," data tables for its computational and theoretical chemical properties cannot be generated at this time.

Crystallographic and Spectroscopic Characterization in Research

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material. This powerful technique provides unambiguous proof of a molecule's structure.

Determination of Molecular Conformation in the Crystal Lattice

Should a suitable crystal of N-benzyl-1H-1,2,3-triazole-5-carboxamide be analyzed, X-ray crystallography would reveal the molecule's conformation. This includes the precise bond lengths, bond angles, and torsion angles. Key conformational features, such as the dihedral angle between the planar 1,2,3-triazole ring and the benzyl (B1604629) group's phenyl ring, would be determined, indicating the degree of twist between these two key structural motifs.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Packing Arrangements)

The analysis would also detail how individual molecules pack together in the crystal lattice. Crucially, it would identify intermolecular forces, such as hydrogen bonds. For this compound, the amide group (-CONH-) and the triazole ring's nitrogen atoms could participate in hydrogen bonding, potentially forming complex networks (e.g., chains, sheets, or dimers) that stabilize the crystal structure.

Study of Crystal System, Unit Cell Parameters, and Space Group

Crystallographic analysis provides fundamental data about the crystal itself. This includes assigning the crystal to one of the seven crystal systems (e.g., monoclinic, triclinic, orthorhombic) and determining the specific space group, which describes the symmetry elements present. The unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal—would also be precisely measured. A hypothetical data table for such a compound is presented below to illustrate the expected format.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H10N4O |

| Formula Weight | 202.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (Å3) | - |

| Z (molecules/unit cell) | 4 |

Application of Advanced Spectroscopic Methods in Structural Analysis

Spectroscopic methods are essential for confirming the structure of a compound, especially in the absence of single-crystal X-ray data, and for characterizing it in solution or as a bulk solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon) NMR would be used.

¹H NMR: Would show distinct signals for each unique proton in the molecule. The chemical shifts (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) would help assign protons to the benzyl ring, the methylene (B1212753) (-CH₂-) bridge, the triazole ring (C-H), and the amide (N-H).

¹³C NMR: Would provide a signal for each unique carbon atom, confirming the carbon skeleton. The chemical shifts would differentiate between aromatic carbons, the methylene carbon, the triazole ring carbons, and the carbonyl carbon of the amide group.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Amide (N-H) | ~8.0 - 9.0 |

| Triazole (C-H) | ~7.5 - 8.5 | |

| Benzyl Aromatic (C-H) | ~7.2 - 7.4 | |

| Methylene (CH₂) | ~4.5 - 5.5 | |

| ¹³C | Carbonyl (C=O) | ~160 - 170 |

| Triazole (C) | ~120 - 145 | |

| Benzyl Aromatic (C) | ~127 - 138 | |

| Methylene (CH₂) | ~45 - 55 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-benzyl-1H-1,2,3-triazole-5-carboxamide, the FTIR spectrum would be expected to show characteristic absorption bands (in cm⁻¹) for the N-H bond of the amide, the C=O (carbonyl) stretch of the amide, C-N stretching, C=C stretching from the aromatic ring, and C-H stretching from both aromatic and aliphatic (methylene) groups. These specific frequencies would provide strong evidence for the presence of the key carboxamide and benzyl-triazole functionalities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-1H-1,2,3-triazole-5-carboxamide, and how is purity validated?

- Synthesis : The compound is typically synthesized via condensation reactions. For example, benzylamine derivatives can react with triazole precursors under azide-alkyne cycloaddition conditions (click chemistry) to form the triazole core .

- Characterization : Purity is validated using HPLC (>95% purity) and structural confirmation via -/-NMR. X-ray crystallography (e.g., SHELXL refinement) is used to resolve bond lengths and angles, with reported R factors <0.06 .

Q. How is the crystal structure of N-benzyl-1H-1,2,3-triazole-5-carboxamide determined, and what software is recommended?

- Method : Single-crystal X-ray diffraction is standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) is common.

- Software : SHELX programs (SHELXL for refinement) are widely used for small-molecule crystallography. WinGX/ORTEP interfaces aid in visualizing anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

- Approach : Cross-validate experimental data with computational methods (DFT calculations). Adjust refinement parameters in SHELXL (e.g., weighting schemes, restraints) to minimize discrepancies. Compare results with analogous triazole derivatives (e.g., 1-benzyl-5-methyl-1H-triazole-4-carboxylic acid, R factor = 0.053 ).

- Tools : Use Mercury or Olex2 for real-time model adjustment and validation .

Q. What experimental strategies optimize N-benzyl-1H-1,2,3-triazole-5-carboxamide's inhibitory activity against xanthine oxidase?

- In Vitro Assays : Measure IC using spectrophotometric monitoring of uric acid formation. Compare with derivatives like dimethyl N-benzyl-1H-triazole-4,5-dicarboxylate (IC = 0.12 μM) .

- SAR Studies : Modify substituents on the benzyl group (e.g., electron-withdrawing groups at para positions enhance activity). Use molecular docking (AutoDock Vina) to predict binding to the enzyme’s active site (subpocket residues: Glu802, Arg880) .

Q. How do solubility limitations of N-benzyl-1H-1,2,3-triazole-5-carboxamide impact pharmacological studies, and what mitigation strategies exist?

- Limitations : Low aqueous solubility (common in triazole carboxamides) complicates in vivo bioavailability.

- Solutions :

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation or sulfonation) while preserving activity .

- Formulation : Use co-solvents (DMSO/PBS mixtures) or nanoencapsulation for in vitro assays .

Q. What computational methods validate the mechanism of action for N-benzyl-1H-1,2,3-triazole-5-carboxamide in enzyme inhibition?

- Docking : Perform rigid/flexible docking with GOLD or Schrödinger Suite to assess binding poses. Compare with crystallographic data (e.g., PDB: 1N5X for xanthine oxidase) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to evaluate stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bonding networks .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro enzyme inhibition and in vivo efficacy?

- Hypotheses : Poor pharmacokinetics (e.g., rapid metabolism) or off-target effects.

- Testing :

ADME Profiling : Use hepatic microsome assays to assess metabolic stability.

Proteomic Screening : Identify off-target interactions via affinity chromatography/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.